Treprostinil Acyl-beta-D-Glucuronide Treprostinil Acyl-beta-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006092
InChI: InChI=1S/C29H42O11/c1-2-3-4-7-17(30)9-10-18-19-11-15-6-5-8-22(20(15)12-16(19)13-21(18)31)38-14-23(32)39-29-26(35)24(33)25(34)27(40-29)28(36)37/h5-6,8,16-19,21,24-27,29-31,33-35H,2-4,7,9-14H2,1H3,(H,36,37)/t16-,17?,18+,19-,21+,24?,25-,26?,27?,29+/m0/s1
SMILES:
Molecular Formula: C29H42O11
Molecular Weight: 566.6 g/mol

Treprostinil Acyl-beta-D-Glucuronide

CAS No.:

Cat. No.: VC18006092

Molecular Formula: C29H42O11

Molecular Weight: 566.6 g/mol

* For research use only. Not for human or veterinary use.

Treprostinil Acyl-beta-D-Glucuronide -

Specification

Molecular Formula C29H42O11
Molecular Weight 566.6 g/mol
IUPAC Name (3S,6S)-6-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C29H42O11/c1-2-3-4-7-17(30)9-10-18-19-11-15-6-5-8-22(20(15)12-16(19)13-21(18)31)38-14-23(32)39-29-26(35)24(33)25(34)27(40-29)28(36)37/h5-6,8,16-19,21,24-27,29-31,33-35H,2-4,7,9-14H2,1H3,(H,36,37)/t16-,17?,18+,19-,21+,24?,25-,26?,27?,29+/m0/s1
Standard InChI Key WGYOJYLHBMLVFP-KWXFKHRRSA-N
Isomeric SMILES CCCCCC(CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)O)O
Canonical SMILES CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Introduction

Chemical Structure and Formation of Treprostinil Acyl-β-D-Glucuronide

Treprostinil Acyl-β-D-Glucuronide is characterized by the covalent linkage of glucuronic acid to treprostinil’s carboxylic acid group via an acyl bond. This conjugation occurs primarily in the liver, mediated by UDP-glucuronosyltransferase (UGT) enzymes, notably UGT1A3 and UGT2B7 . The reaction increases the metabolite’s hydrophilicity, facilitating its excretion through urine.

Structural analyses confirm that the glucuronide retains treprostinil’s tricyclic benzindene core but modifies its side chain, rendering it unable to bind prostacyclin receptors . In vitro studies demonstrate that the metabolite constitutes approximately 10.2% of treprostinil’s urinary excretion products, making it one of five primary oxidative and conjugative metabolites .

Pharmacokinetics and Metabolic Pathway

Absorption and Distribution

Treprostinil’s pharmacokinetics vary by formulation, but its metabolites, including the acyl-β-D-glucuronide, consistently exhibit dose-linear behavior. After subcutaneous administration, treprostinil achieves 100% bioavailability, with a volume of distribution of 14 L/70 kg . Protein binding exceeds 91% at therapeutic concentrations, a trait shared by its glucuronide metabolite due to retained lipophilicity from the parent compound .

Metabolism and Elimination

Hepatic metabolism dominates treprostinil’s clearance, with CYP2C8 catalyzing 80% of its oxidation and UGTs driving glucuronidation. The acyl-β-D-glucuronide accounts for 10.2% of the excreted dose, appearing in urine within 4–6 hours post-administration . Renal clearance mechanisms dominate, though enterohepatic recirculation may minimally contribute .

Table 1: Key Pharmacokinetic Parameters of Treprostinil and Its Glucuronide Metabolite

ParameterTreprostinilTreprostinil Acyl-β-D-Glucuronide
Bioavailability17% (oral) N/A (inactive metabolite)
Protein Binding>91% >85% (estimated)
Metabolic EnzymesCYP2C8, UGTs UGTs (conjugation only)
Elimination Half-life4–6 hours 6–8 hours (estimated)
Urinary Excretion90% (as metabolites) 10.2% of total dose

Biological Activity and Clinical Significance

In vitro toxicology studies suggest that acyl glucuronides may covalently bind to proteins, potentially triggering immune responses. While treprostinil’s glucuronide shows low reactivity compared to nonsteroidal anti-inflammatory drug (NSAID) metabolites, long-term exposure data remain limited .

Comparative Analysis with Other Prostacyclin Metabolites

Treprostinil’s metabolic profile distinguishes it from other PAH therapies. For example, epoprostenol, a short-acting prostacyclin, undergoes rapid hydrolysis without glucuronidation, necessitating continuous intravenous infusion . In contrast, treprostinil’s glucuronide enhances its suitability for subcutaneous and oral formulations by enabling predictable clearance.

Table 2: Comparison of Prostacyclin Analogue Metabolites

CompoundPrimary MetabolitesActivity of MetabolitesExcretion Route
TreprostinilAcyl-β-D-glucuronide, HU1–HU4Inactive Renal (90%)
Epoprostenol6-keto-PGF1αInactive Renal (70%)
SelexipagACT-333679Active (agonist) Hepatic (60%)

Implications for Drug-Drug Interactions and Dosing

Treprostinil’s metabolism via CYP2C8 and UGTs creates interaction risks with enzyme inhibitors or inducers. Gemfibrozil, a CYP2C8 inhibitor, increases treprostinil exposure by 80%, necessitating dose adjustments . Conversely, rifampicin (a CYP2C8 inducer) reduces treprostinil efficacy, requiring monitoring .

The glucuronide’s formation is unaffected by renal impairment, but hepatic dysfunction prolongs treprostinil’s half-life, increasing metabolite levels 2–5 fold . This necessitates dose reductions in patients with Child-Pugh B or C cirrhosis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator